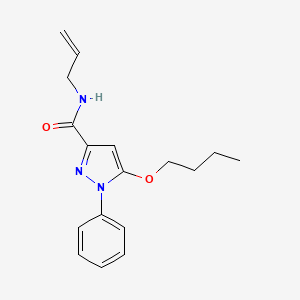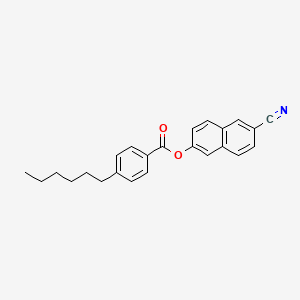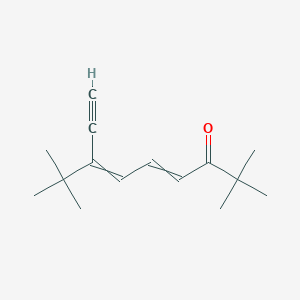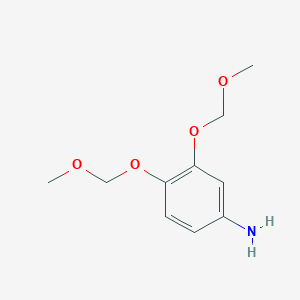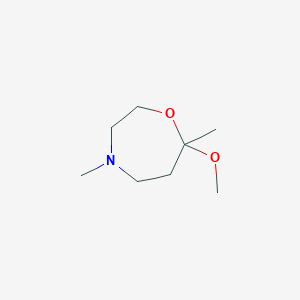
2-(Ethenyloxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethenyloxy)phenol is an organic compound that belongs to the class of phenols It consists of a phenol group (a benzene ring with a hydroxyl group) attached to an ethenyloxy group (an ethylene oxide moiety)
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Ethenyloxy)phenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with ethylene oxide under basic conditions. Another method includes the reaction of phenol with ethylene oxide in the presence of a catalyst, such as a strong base like sodium hydroxide .
Industrial Production Methods
On an industrial scale, the production of this compound typically involves the reaction of phenol with ethylene oxide in a continuous flow reactor. This process ensures high yield and purity of the product. The reaction is carried out at elevated temperatures and pressures to facilitate the formation of the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-(Ethenyloxy)phenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction of quinones derived from this compound can yield hydroquinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents such as nitric acid, sulfuric acid, and halogens are employed under acidic conditions.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
2-(Ethenyloxy)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Ethenyloxy)phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The ethenyloxy group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
2-(Ethenyloxy)phenol can be compared with other phenol derivatives, such as:
Phenol: The simplest phenol, used widely in chemical synthesis and as a disinfectant.
2-Methoxyphenol (Guaiacol): Known for its use in flavorings and fragrances.
2-Ethoxyphenol: Similar to this compound but with an ethoxy group instead of an ethenyloxy group.
Uniqueness
This compound is unique due to the presence of the ethenyloxy group, which imparts distinct chemical reactivity and potential for diverse applications compared to other phenol derivatives .
Properties
CAS No. |
58981-47-8 |
|---|---|
Molecular Formula |
C8H8O2 |
Molecular Weight |
136.15 g/mol |
IUPAC Name |
2-ethenoxyphenol |
InChI |
InChI=1S/C8H8O2/c1-2-10-8-6-4-3-5-7(8)9/h2-6,9H,1H2 |
InChI Key |
AACJJTBDGOLJLL-UHFFFAOYSA-N |
Canonical SMILES |
C=COC1=CC=CC=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


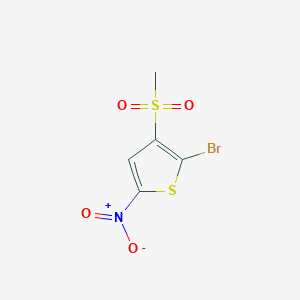
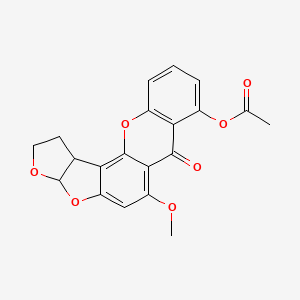
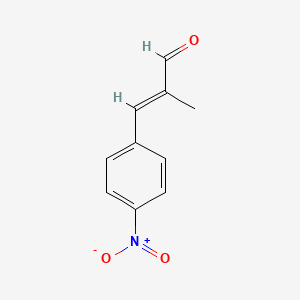
![3-[(2,5-Dimethylfuran-3-yl)sulfanyl]butan-2-ol](/img/structure/B14626148.png)
![2,2'-[(Octadec-1-en-1-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14626161.png)
